4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Substitution Reactions: Introduction of the amino group and the methoxypropyl group can be done through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the carbonyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex thiazole derivatives.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Industry
In the industrial sector, thiazole derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
- N-(3-methoxypropyl)-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Uniqueness
The presence of both the amino group and the methoxypropyl group in 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide may confer unique chemical and biological properties, such as enhanced solubility, stability, and biological activity.
Properties
Molecular Formula |
C15H19N3O2S2 |
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Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H19N3O2S2/c1-10-4-6-11(7-5-10)18-13(16)12(22-15(18)21)14(19)17-8-3-9-20-2/h4-7H,3,8-9,16H2,1-2H3,(H,17,19) |
InChI Key |
LMTVXUWOZAQJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCCCOC)N |
Origin of Product |
United States |
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